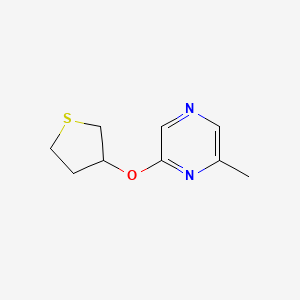

2-Methyl-6-(thiolan-3-yloxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

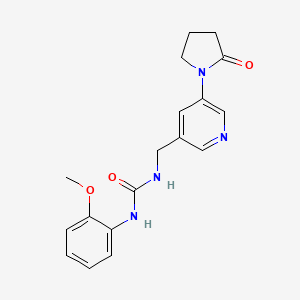

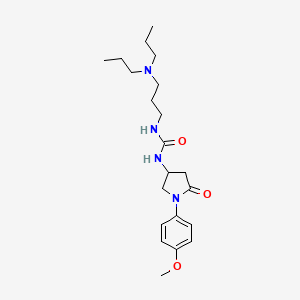

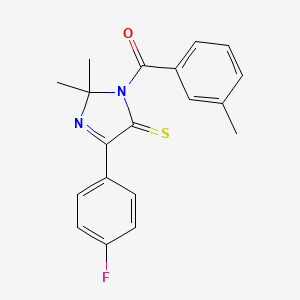

2-Methyl-6-(thiolan-3-yloxy)pyrazine, also known as 2-Methyl-6-(3-thienyl)pyrazine or MTP, is a heterocyclic organic compound with a molecular formula of C9H10N2OS. It is a yellowish liquid with a strong odor and is commonly used as a flavor and fragrance ingredient in the food and beverage industry. However, recent scientific research has shown that MTP has potential applications in various fields, including medicinal chemistry, agriculture, and environmental science.

Scientific Research Applications

Chemopreventive Properties in Cancer

A study conducted by Navamal et al. (2002) explored thiolytic chemistry of compounds related to 2-Methyl-6-(thiolan-3-yloxy)pyrazine. Their research focused on the synthesis of alternative precursors to a major metabolite of the cancer chemopreventive agent oltipraz. They investigated the reaction mechanisms of these compounds with glutathione, which is crucial in validating their chemical competency in the presence of biological thiols. Their findings contribute to understanding the role of such compounds in cancer prevention.

Corrosion Inhibition

Saha et al. (2016) conducted a study on pyrazine derivatives, including those related to this compound, for their potential as corrosion inhibitors. Their research, detailed in "A comparative density functional theory and molecular dynamics simulation studies of the corrosion inhibitory action of two novel N-heterocyclic organic compounds along with a few others over steel surface", used computational chemistry methods to predict the effectiveness of these compounds. The results showed that pyrazine derivatives with an –SH group could be promising candidates for corrosion resistance.

Synthesis of Functionalized Compounds

In 2013, Prasanna et al. reported on the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles using a domino reaction process. This process, involving compounds related to this compound, is significant for the efficient assembly of complex molecules from simple starting materials, highlighting the versatility of pyrazine derivatives in synthetic organic chemistry.

Potential in Electrochemical and Photovoltaic Applications

The study by Zhao et al. (2014) investigated polymeric electrochromic materials employing pyrazine derivatives. They synthesized novel compounds using pyrazine as the acceptor unit and thiophene derivatives as donor units. Their findings indicate potential applications of these materials in NIR electrochromic devices, which could be beneficial for energy conversion in photovoltaic systems.

Applications in Dye Synthesis

Yuh-Wen Ho (2005) explored the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes. The study demonstrates the utility of pyrazine derivatives in the synthesis of dyes for textile applications, showing the diverse industrial applications of these compounds.

Mechanism of Action

Target of Action

It’s worth noting that pyridazine derivatives, which include 2-methyl-6-(thiolan-3-yloxy)pyrazine, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they may interact with their targets in various ways .

Biochemical Pathways

Pyridazine derivatives have been shown to influence a variety of biological processes, indicating that they may affect multiple biochemical pathways .

Result of Action

Pyridazine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-methyl-6-(thiolan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-4-10-5-9(11-7)12-8-2-3-13-6-8/h4-5,8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXZWQYJMVAUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine](/img/structure/B2476844.png)

![2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)

![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)